molecular formula C18H18FN3OS B12244296 2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B12244296
M. Wt: 343.4 g/mol
InChI Key: KJRNSXAAJZAXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a fluoropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps. One common approach starts with the preparation of the benzothiophene moiety, followed by the introduction of the piperidine ring and finally the fluoropyrimidine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand for binding studies.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Benzothiophen-3-yl)methyl]piperidine
  • 5-Fluoropyrimidine
  • 1-Benzothiophene-3-yl derivatives

Uniqueness

2-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3OS

Molecular Weight

343.4 g/mol

IUPAC Name

2-[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C18H18FN3OS/c19-14-9-20-18(21-10-14)23-15-5-7-22(8-6-15)11-13-12-24-17-4-2-1-3-16(13)17/h1-4,9-10,12,15H,5-8,11H2

InChI Key

KJRNSXAAJZAXPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.